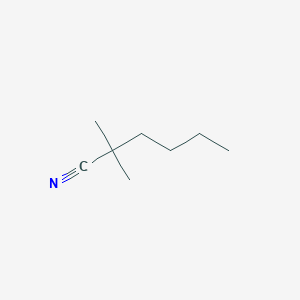
3-Ethoxycarbonylphenylboronic acid
Übersicht
Beschreibung
3-Ethoxycarbonylphenylboronic acid (ECPB) is an organoboronic acid that is used in organic synthesis as a reagent for the formation of carbon-boron bonds, for example, in the synthesis of ethers and esters. It is also used in the synthesis of complex natural products, such as steroids and terpenoids, as well as in the preparation of pharmaceuticals and agrochemicals. ECPB has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Complex Natural Products
- Application: 3-Ethoxycarbonylphenylboronic acid is used in the synthesis of complex natural products .
- Method: The specific methods of application or experimental procedures would depend on the particular natural product being synthesized. Generally, this involves reactions under specific conditions to form carbon-boron bonds .
- Results: The outcomes would also depend on the specific natural product being synthesized. In general, the use of 3-Ethoxycarbonylphenylboronic acid allows for the formation of complex structures .
-
Preparation of Pharmaceuticals and Agrochemicals
- Application: This compound is used in the preparation of pharmaceuticals and agrochemicals .
- Method: Again, the specific methods would depend on the particular pharmaceutical or agrochemical being prepared. This typically involves various chemical reactions, including the formation of carbon-boron bonds .
- Results: The results would be the successful synthesis of the desired pharmaceutical or agrochemical .
-
Catalyst in the Synthesis of Polymers
-
Palladium-Catalyzed Suzuki-Miyaura Coupling
- Application: This compound is used in palladium-catalyzed Suzuki-Miyaura coupling reactions .
- Method: The Suzuki-Miyaura coupling is a type of cross-coupling reaction, used to form carbon-carbon bonds. In this reaction, a boronic acid is coupled with an aryl or vinyl halide (or triflate) in the presence of a base and a palladium catalyst .
- Results: The result is the formation of a biaryl compound .
-
Biological Material or Organic Compound for Life Science Research
- Application: 3-Ethoxycarbonylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Method: The specific methods of application or experimental procedures would depend on the particular life science research being conducted. This could involve various biochemical assays .
- Results: The outcomes would also depend on the specific life science research being conducted. In general, the use of 3-Ethoxycarbonylphenylboronic acid allows for the exploration of various biological phenomena .
-
Cyanation for Synthesis of Aromatic and Vinyl Nitriles
- Application: 3-Ethoxycarbonylphenylboronic acid is used in cyanation for the synthesis of aromatic and vinyl nitriles .
- Method: The cyanation process involves the introduction of a cyanide group into a molecule. The specific methods would depend on the particular aromatic or vinyl nitrile being synthesized .
- Results: The result is the successful synthesis of aromatic and vinyl nitriles .
Eigenschaften
IUPAC Name |
(3-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHVCPNQQBDOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390632 | |
| Record name | 3-Ethoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxycarbonylphenylboronic acid | |
CAS RN |
4334-87-6 | |
| Record name | 3-Ethoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Ethoxycarbonylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-(Ethoxycarbonyl)phenyl)boronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63752S6NBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1587698.png)












